molecular formula C11H14BNO4 B13325830 5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane

Cat. No.: B13325830
M. Wt: 235.05 g/mol
InChI Key: HLQAHDRIPXWACF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane is an organic compound with the molecular formula C12H15NO4 It is a member of the dioxaborinane family, characterized by a dioxaborinane ring structure with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane typically involves the reaction of 3-nitrobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a boron-containing reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxaborinane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, influencing cellular processes. The dioxaborinane ring structure may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane
  • 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxolane

Uniqueness

5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties compared to similar compounds

Properties

Molecular Formula

C11H14BNO4

Molecular Weight

235.05 g/mol

IUPAC Name

5,5-dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C11H14BNO4/c1-11(2)7-16-12(17-8-11)9-4-3-5-10(6-9)13(14)15/h3-6H,7-8H2,1-2H3

InChI Key

HLQAHDRIPXWACF-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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